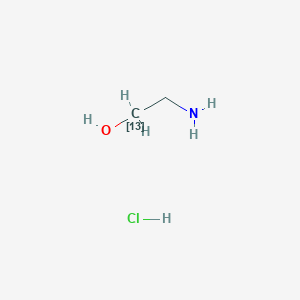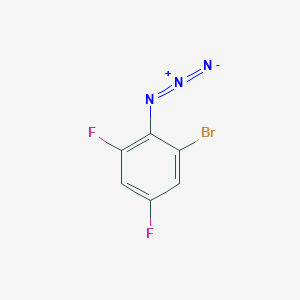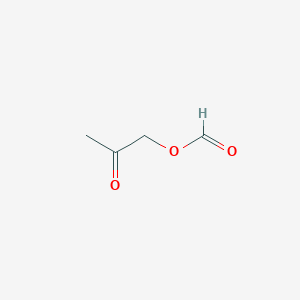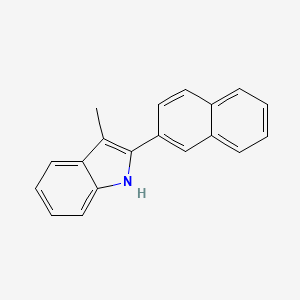
1H-Indole, 3-methyl-2-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-methyl-2-(2-naphthalenyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a 3-methyl group and a 2-naphthalenyl group attached to the indole core, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a naphthalenyl-substituted ketone and methyl-substituted phenylhydrazine.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to achieve the desired substitution patterns on the indole ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Fully saturated indole derivatives.
Substitution: N-alkylated or N-acylated indoles.
Applications De Recherche Scientifique
1H-Indole, 3-methyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
1H-Indole, 3-methyl-: A simpler indole derivative with a single methyl group at the 3-position.
1H-Indole, 2-methyl-: Another indole derivative with a methyl group at the 2-position.
1H-Indole, 3-(2-methoxy-1-naphthalenyl)-: A closely related compound with a methoxy group instead of a methyl group.
Uniqueness: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a naphthalenyl group enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
101894-98-8 |
|---|---|
Formule moléculaire |
C19H15N |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
3-methyl-2-naphthalen-2-yl-1H-indole |
InChI |
InChI=1S/C19H15N/c1-13-17-8-4-5-9-18(17)20-19(13)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,20H,1H3 |
Clé InChI |
OBJWVPGNTKOQKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=CC=CC=C12)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


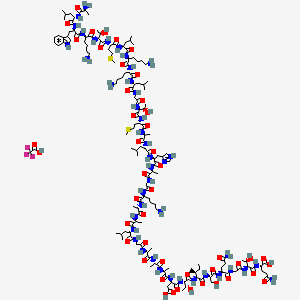
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
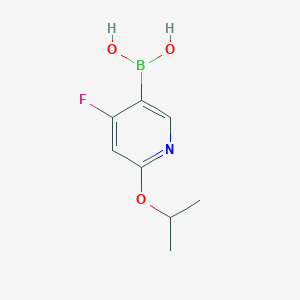
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
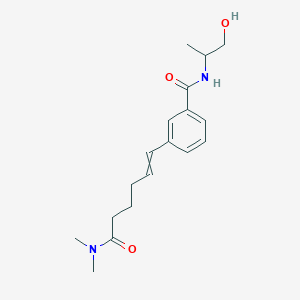
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
